Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, while reduction can produce 3-methylcyclohex-4-ene-1,2-diol.
Scientific Research Applications
Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The cyclohexene ring provides structural rigidity, which can affect the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
Dibutyl 4-cyclohexene-1,2-dicarboxylate: Similar structure but lacks the methyl group.
Dibutyl 3,6-dimethylcyclohex-4-ene-1,2-dicarboxylate: Contains an additional methyl group, affecting its steric properties.
Uniqueness
Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and interactions in various fields.
Properties
CAS No. |
62174-64-5 |
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Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H28O4/c1-4-6-11-20-16(18)14-10-8-9-13(3)15(14)17(19)21-12-7-5-2/h8-9,13-15H,4-7,10-12H2,1-3H3 |
InChI Key |
ZKQYXDMUMWKXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC=CC(C1C(=O)OCCCC)C |
Origin of Product |
United States |
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